N-(2,3-Dihydro-1H-indol-1-ylcarbonothioyl)-2-phenoxyacetamide
N-(2,3-Dihydro-1H-indol-1-ylcarbonothioyl)-2-phenoxyacetamide
Brand Name:
Vulcanchem
CAS No.:
642953-10-4
VCID:
VC0467449
InChI:
InChI=1S/C17H16N2O2S/c20-16(12-21-14-7-2-1-3-8-14)18-17(22)19-11-10-13-6-4-5-9-15(13)19/h1-9H,10-12H2,(H,18,20,22)
SMILES:
C1CN(C2=CC=CC=C21)C(=S)NC(=O)COC3=CC=CC=C3
Molecular Formula:
C17H16N2O2S
Molecular Weight:
312.4g/mol
N-(2,3-Dihydro-1H-indol-1-ylcarbonothioyl)-2-phenoxyacetamide
CAS No.: 642953-10-4
Main Products
VCID: VC0467449
Molecular Formula: C17H16N2O2S
Molecular Weight: 312.4g/mol
CAS No. | 642953-10-4 |
---|---|
Product Name | N-(2,3-Dihydro-1H-indol-1-ylcarbonothioyl)-2-phenoxyacetamide |
Molecular Formula | C17H16N2O2S |
Molecular Weight | 312.4g/mol |
IUPAC Name | N-(2,3-dihydroindole-1-carbothioyl)-2-phenoxyacetamide |
Standard InChI | InChI=1S/C17H16N2O2S/c20-16(12-21-14-7-2-1-3-8-14)18-17(22)19-11-10-13-6-4-5-9-15(13)19/h1-9H,10-12H2,(H,18,20,22) |
Standard InChIKey | LWJFMESFTFRMBE-UHFFFAOYSA-N |
SMILES | C1CN(C2=CC=CC=C21)C(=S)NC(=O)COC3=CC=CC=C3 |
Canonical SMILES | C1CN(C2=CC=CC=C21)C(=S)NC(=O)COC3=CC=CC=C3 |
PubChem Compound | 833395 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume